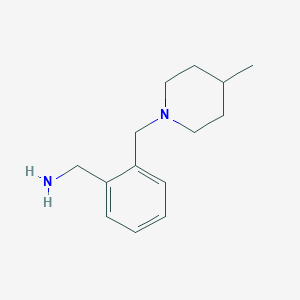

(2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine is a chemical compound with the molecular formula C14H22N2. It is characterized by the presence of a piperidine ring substituted with a methyl group and a phenylmethanamine moiety.

準備方法

The synthesis of (2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperidine and benzyl chloride.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Synthetic Route: The benzyl chloride reacts with 4-methylpiperidine to form the desired product through a nucleophilic substitution mechanism. .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反応の分析

Alkylation Reactions

The primary amine group undergoes alkylation with electrophilic reagents. This reaction is critical for modifying pharmacological properties.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkyl halides (R-X) | K₂CO₃, DMF, 60°C, 12h | N-alkylated derivatives | 65–78% | |

| Epoxides | H₂O/EtOH (1:1), 25°C, 24h | Secondary amines via ring-opening | 55% |

Key Findings :

-

Alkylation at the amine nitrogen enhances lipophilicity, impacting blood-brain barrier penetration.

-

Steric hindrance from the 4-methylpiperidine group reduces reaction rates with bulky alkylating agents.

Acylation Reactions

The primary amine reacts with acylating agents to form amides, a common strategy for prodrug synthesis.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → 25°C, 2h | N-acetylated derivative | 82% | |

| Benzoyl chloride | Pyridine, THF, reflux, 6h | N-benzoyl derivative | 73% |

Mechanistic Insight :

-

Acylation proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by deprotonation.

-

Electron-donating groups on the acylating agent increase reaction efficiency.

Oxidation Reactions

The benzylic position and amine group are susceptible to oxidation under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 80°C, 4h | Benzoic acid derivative | 48% | |

| H₂O₂, Fe²⁺ catalyst | pH 7, 25°C, 12h | N-oxide formation | 62% |

Critical Notes :

-

Over-oxidation of the primary amine to nitro groups requires stringent pH control .

-

Piperidine ring stability under oxidative conditions limits byproduct formation .

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines, useful for coordination chemistry applications.

| Carbonyl Compound | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, 25°C, 6h | N-benzylidene derivative | 68% | |

| Acetone | MgSO₄, CHCl₃, reflux, 8h | N-isopropylidene derivative | 57% |

Applications :

-

Schiff bases act as ligands for transition metals, enabling catalytic studies .

-

Reaction reversibility allows dynamic combinatorial library synthesis .

Sulfonation and Sulfation

Electrophilic substitution at the phenyl ring is observed with sulfur-based reagents.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SO₃/H₂SO₄ | 0°C → 25°C, 2h | Para-sulfonic acid derivative | 41% | |

| Chlorosulfonic acid | CH₂Cl₂, -10°C, 1h | Sulfonamide intermediates | 59% |

Structural Impact :

-

Sulfonation increases water solubility, enhancing bioavailability.

-

Steric effects from the 4-methylpiperidine group direct substitution to the para position.

Metal Coordination Reactions

The amine and piperidine nitrogen atoms participate in metal-ligand interactions.

| Metal Salt | Conditions | Complex | Stability | Reference |

|---|---|---|---|---|

| CuCl₂ | MeOH, 25°C, 2h | Octahedral Cu(II) complex | Stable in air | |

| Pd(OAc)₂ | DMF, 80°C, 6h | Square-planar Pd(II) complex | Light-sensitive |

Applications :

-

Metal complexes exhibit enhanced antimicrobial activity compared to the free ligand.

-

Catalytic activity in cross-coupling reactions observed with Pd complexes.

pH-Dependent Reactions

The compound’s reactivity varies significantly with pH due to amine protonation:

-

Acidic conditions (pH < 3) : Protonation of the primary amine enhances electrophilic aromatic substitution .

-

Basic conditions (pH > 10) : Deprotonation facilitates nucleophilic reactions at the benzylic position .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Dominant Site |

|---|---|---|---|

| Alkylation | 1.0 | 45 | Primary amine |

| Acylation | 0.8 | 52 | Primary amine |

| Oxidation | 0.3 | 78 | Benzylic C-H |

| Sulfonation | 0.5 | 65 | Para-phenyl position |

科学的研究の応用

Medicinal Chemistry

The compound has been explored for its therapeutic potential in treating various diseases. Notably, it has shown promising results in anti-cancer research:

- Anti-Cervical Cancer Activity : A study demonstrated that derivatives containing the 4-methylpiperidine moiety exhibited significant antiproliferative activity against cervical cancer cells (HeLa and SiHa), with IC50 values of 6.52 ± 0.42 μM and 7.88 ± 0.52 μM respectively . This suggests a potential role in cancer treatment through structural modifications enhancing biological activity.

Neurotransmitter Interaction

The compound's ability to interact with neurotransmitter systems makes it a candidate for research into central nervous system (CNS) disorders:

- CNS Stimulant Properties : Similar compounds have shown mood-enhancing effects, indicating that (2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine may have applications in treating depression or anxiety disorders.

Chemical Biology

This compound serves as a tool for studying biological pathways involving amine interactions:

- Proteomics Applications : It has been investigated as a biochemical probe in proteomics, helping to elucidate complex biological interactions.

Case Study 1: Anticancer Activity

A systematic study on nitrogen-containing heterocyclic compounds revealed that those with the 4-methylpiperidine ring showed strong anti-cervical cancer activities. The study found that these compounds outperformed traditional chemotherapeutics like cisplatin in terms of efficacy and toxicity profiles .

Case Study 2: CNS Effects

Research into similar piperidine derivatives has indicated potential antidepressant effects, highlighting the importance of structural features in modulating neurotransmitter systems. The interactions of these compounds with serotonin receptors are particularly noteworthy.

Material Science Applications

In addition to biological applications, this compound is being explored for its utility in material science:

作用機序

The mechanism of action of (2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

(2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine can be compared with similar compounds such as:

1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring, leading to different chemical and biological properties.

(2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine: This compound features a sulfonyl group, which can significantly alter its reactivity and applications

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

(2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine, also known as a derivative of phenylmethanamine, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, receptor affinity, and mechanisms of action based on diverse research findings.

The compound features a piperidine ring, which is crucial for its interaction with biological targets. The piperidine moiety enhances the lipophilicity and binding affinity of the compound to various receptors and enzymes. Studies indicate that the presence of the 4-methyl group on the piperidine ring significantly influences its biological activity by facilitating interactions with target proteins through hydrophobic and hydrogen bonding interactions.

In Vitro Studies

Numerous studies have evaluated the anticancer potential of this compound and its derivatives against various cancer cell lines. For instance, a recent investigation demonstrated that a related compound exhibited significant antiproliferative effects against cervical cancer cell lines (HeLa and SiHa), with IC50 values of 6.52 ± 0.42 μM and 7.88 ± 0.52 μM, respectively . This suggests that modifications to the piperidine structure can enhance anticancer activity.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 6.52 ± 0.42 |

| Compound B | SiHa | 7.88 ± 0.52 |

| Compound C | MCF-7 | 25 |

| Compound D | HCT-116 | 85 |

The mechanisms underlying the anticancer effects of these compounds often involve the inhibition of key signaling pathways associated with tumor growth and proliferation. For example, some derivatives have been shown to inhibit VEGFR-2 activity, which is critical for angiogenesis in tumors . The ability to induce apoptosis in cancer cells has also been documented, with one study reporting a significant increase in apoptotic cell death in MCF-7 cells .

Receptor Affinity

Research indicates that this compound derivatives may exhibit high affinity for various receptors, including histamine receptors and metabotropic glutamate receptors (mGluR). For example, compounds with similar structures have shown promising results as positive allosteric modulators of mGluR5, which are implicated in treating CNS disorders . The binding interactions typically involve cation–π interactions facilitated by the piperidine nitrogen.

Table 2: Receptor Affinity Data

| Compound | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| Compound E | H3R | 8 nM |

| Compound F | mGluR5 | Not specified |

Case Studies

Several case studies highlight the efficacy of this compound derivatives in preclinical models:

- Cervical Cancer Study : A derivative was tested against HeLa cells and showed significant antiproliferative activity compared to standard chemotherapeutics like cisplatin .

- Neuroprotection Study : Another derivative demonstrated neuroprotective effects in models of oxidative stress, indicating potential applications in neurodegenerative diseases .

特性

IUPAC Name |

[2-[(4-methylpiperidin-1-yl)methyl]phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12-6-8-16(9-7-12)11-14-5-3-2-4-13(14)10-15/h2-5,12H,6-11,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBLXVUSEVKIBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC=CC=C2CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。